molecular formula C46H76O2 B1264418 Ergosteryl oleate

Ergosteryl oleate

Cat. No. B1264418
M. Wt: 661.1 g/mol
InChI Key: VVZNLLXLOKRQPH-NZIRWOIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosteryl oleate is an ergosteryl ester. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

  • Lipase-Catalyzed Synthesis : Ergosteryl oleate was synthesized using immobilized enzymes, with the study focusing on optimizing reaction conditions. This synthesis is significant for industrial applications, especially in biotechnology and pharmaceutical industries (Chaibakhsh et al., 2012).

  • Enhancing Ethanol Tolerance of Yeast : Ergosteryl oleate, in combination with other compounds, increased the ethanol concentration in sake yeast fermentation and reduced fermentation time. This finding is relevant for improving industrial fermentation processes (Ohta & Hayashida, 1983).

  • Cellular Metabolism and Apolipoprotein B Degradation : A study on Hep G2 cells treated with oleate, which might include ergosteryl oleate, showed altered cellular metabolism and implications for apolipoprotein B degradation, hinting at its potential relevance in cellular biology and medicine (Furukawa et al., 1992).

  • Yeast Acyl-CoASterol Acyltransferase Research

    : The study on yeast acyl-CoA:sterol acyltransferase, which involves the esterification of sterols like ergosterol, sheds light on the mechanisms of sterol metabolism in yeast, important for understanding cellular lipid regulation (Yu et al., 1996).

  • Encapsulation in Yeast Cells : Research on the encapsulation of flavors in yeast cells highlighted the role of ergosteryl esters in protecting cells during stress, relevant for biotechnological applications in flavor encapsulation and cell resistance (Ta et al., 2022).

  • Improving Yeast Performance in Fermentation : Studies have shown that ergosteryl oleate enhances alcohol-endurability in Saccharomyces sake, indicating its potential use in fermentation industries (Hayashida & Ohta, 1980).

  • Chemical Reactions and Adduct Formation : Ergosteryl acetate, a related compound, showed specific chemical reactions when combined with acrylonitrile, relevant for understanding its chemical properties and potential applications in organic synthesis (Jones et al., 1968).

  • Resistance to Medium-Chain-Length Lactones in Yeast : A study on yeast cells' resistance to hydrophobic compounds, such as medium-chain-length lactones, showed the role of ergosteryl oleate in cell membrane integrity and fluidity, significant for industrial biotechnology and cell biology research (Ta et al., 2010).

  • Metabolic Fate in Human Fibroblasts : Research on the metabolic processing of oleic acid from lysosomal degradation of cholesteryl oleate in human fibroblasts provides insights into lipid metabolism and potential therapeutic applications in lipid disorders (Groener et al., 1996).

  • Ergosteryl Ester as a Metabolic Signature in Candida albicans : This study unveiled ergosteryl ester accumulation in azole-resistant C. albicans, suggesting its potential as a metabolic marker and therapeutic target in antifungal resistance (Zhang et al., 2022).

properties

Product Name

Ergosteryl oleate

Molecular Formula

C46H76O2

Molecular Weight

661.1 g/mol

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C46H76O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h15-16,24-27,35-37,39,41-43H,8-14,17-23,28-34H2,1-7H3/b16-15-,25-24+/t36-,37+,39-,41+,42-,43-,45-,46+/m0/s1

InChI Key

VVZNLLXLOKRQPH-NZIRWOIASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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